3-Bromo-1-butyl-1H-pyrazole
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Overview
Description
3-Bromo-1-butyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the third position and a butyl group at the first position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-butyl-1H-pyrazole typically involves the bromination of 1-butyl-1H-pyrazole. One common method includes the reaction of 1-butyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-butyl-1H-pyrazole derivatives .
Scientific Research Applications
3-Bromo-1-butyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-1-butyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
1-Butyl-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Chloro-1-butyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties
Uniqueness: 3-Bromo-1-butyl-1H-pyrazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
3-bromo-1-butylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3 |
InChI Key |
OEVHVJXIQFBULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(=N1)Br |
Origin of Product |
United States |
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